4-(Furan-2-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(Furan-2-yl)pyrrolidine-3-carboxylic acid is an organic compound that features both a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered saturated ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrolidine ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrrolidine ring can produce tetrahydrofuran derivatives .
Scientific Research Applications
4-(Furan-2-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein and lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position of the pyrrolidine ring.
4-(Furan-2-yl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group at the nitrogen atom of the pyrrolidine ring.
Uniqueness
4-(Furan-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific arrangement of the furan and pyrrolidine rings, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSLALPZKTAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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